1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine
CAS No.:
Cat. No.: VC16265100
Molecular Formula: C18H21BrN2O4S
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21BrN2O4S |
|---|---|
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine |
| Standard InChI | InChI=1S/C18H21BrN2O4S/c1-24-16-12-15(19)18(13-17(16)25-2)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
| Standard InChI Key | BWGLISUMVLKSRE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound belonging to the class of piperazine derivatives. Its molecular formula is C18H21BrN2O4S, and it has a molecular weight of approximately 441.3 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features, which may influence biological activity.
Structural Features
The compound consists of a piperazine ring substituted with a phenyl group and a sulfonyl moiety derived from 2-bromo-4,5-dimethoxybenzene. The presence of both bromo and dimethoxy substitutions on the benzene ring, along with a sulfonamide functionality, confers distinct biological properties not observed in other similar compounds.
Synthesis
The synthesis of 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine typically involves several key steps, although detailed synthesis protocols are not widely documented in the literature. Generally, the synthesis of such compounds involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base.
Related Compounds
Several compounds exhibit structural similarities to 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperazine | Chlorine substitution on phenyl group | Different halogen leading to varied reactivity |
| 1-(2-Bromo-3-methylphenyl)-4-phenylpiperazine | Methyl substitution on phenyl group | Altered lipophilicity affecting biological activity |
| 1-(2-Bromo-4-nitrophenyl)-4-phenylpiperazine | Nitro group instead of methoxy | Potentially different pharmacological profiles |
Potential Applications
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